alpha-Bromo-gamma-valerolactone
Description
Contextualizing α-Bromo-γ-Valerolactone within Functionalized Lactone Chemistry
Lactones, which are cyclic esters, represent a crucial class of compounds in organic chemistry. ontosight.ai Their skeletons are found in numerous natural products, pharmaceuticals, and bioactive molecules. nih.govacs.org The functionalization of the lactone ring—the introduction of additional reactive groups—dramatically expands their synthetic potential, transforming them into valuable building blocks. nih.govacs.org
α-Bromo-γ-valerolactone is a derivative of γ-valerolactone, distinguished by the presence of a bromine atom on the carbon atom alpha to the carbonyl group. ontosight.ai This specific placement of the bromine atom is pivotal. It activates the molecule for a range of nucleophilic substitution reactions, making it a key precursor for introducing diverse functionalities onto the γ-valerolactone scaffold. The chemistry of functionalized lactones is a subject of intense study, as these molecules serve as versatile intermediates for creating more complex architectures, such as chiral hydroxycarboxylic acids and various heterocyclic compounds. nih.gov The development of methods to synthesize these enantiomerically enriched lactones is a significant area of research, often involving transition metal-catalyzed processes. acs.org
Significance of α-Bromo-γ-Valerolactone as a Versatile Synthetic Intermediate
The strategic placement of the bromine atom makes α-bromo-γ-valerolactone a highly valuable intermediate in organic synthesis. nih.govbeilstein-journals.org Its utility stems from its ability to react with a wide array of nucleophiles, enabling the construction of more complex molecular structures.
Key applications include:
Formation of Carbon-Carbon Bonds: It is employed as a reagent in reactions designed to form new carbon-carbon bonds, a fundamental process in building molecular complexity. ontosight.ai For instance, it participates in Mizoroki–Heck type coupling reactions with styrene (B11656) derivatives under photocatalytic conditions to create substituted alkenes. mpg.de
Synthesis of Functionalized Molecules: The bromine atom can be readily displaced by other functional groups. A notable example is its reaction with sulfur nucleophiles to produce sulfur-substituted functional lactones, such as α-(2-ethoxythiocarbonylthio)-γ-valerolactone. nih.govchemicalbook.com
Pharmaceutical and Agrochemical Synthesis: The compound serves as an intermediate in the synthesis pathways of various pharmaceuticals and agrochemicals. ontosight.ai
Polymer Chemistry: α-Bromolactones are widely used as initiators in atom-transfer radical polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers and functional materials. nih.govbeilstein-journals.org
The reactivity of the α-bromo position allows chemists to use this molecule as a linchpin, connecting different molecular fragments or introducing specific functionalities required for the target molecule's ultimate function.
Historical Perspectives on the Academic Study of α-Bromo-γ-Valerolactone Reactivity and Utility
The study of α-brominated lactones is rooted in foundational organic synthesis methodologies. While specific historical details on α-bromo-γ-valerolactone are embedded within the broader study of lactone chemistry, the general methods for its preparation have been known for decades. The synthesis of the closely related α-bromo-γ-butyrolactone, for example, has been reported through the uncatalyzed reaction of γ-butyrolactone with bromine at high temperatures (160–170°C) or through catalyzed procedures involving red phosphorus. orgsyn.org
The synthesis of α-bromo-γ-valerolactone itself can be achieved through the direct bromination of γ-valerolactone in the presence of a suitable catalyst. ontosight.ai More recent academic work has focused on developing milder and more efficient methods for α-bromination. For example, a two-phase system using a tetraalkylammonium hydroxide (B78521) base has been developed for the practical synthesis of α-bromolactones, including the more unstable six-membered ring analogue, α-bromo-δ-valerolactone. nih.gov This ongoing research highlights the continued importance of these intermediates and the academic drive to refine their synthesis and expand their utility in modern, efficient synthetic protocols.
Chemical Compound Data
Table 1: Properties of α-Bromo-γ-valerolactone
| Property | Value |
| Molecular Formula | C₅H₇BrO₂ ontosight.aisigmaaldrich.com |
| Molecular Weight | 179.01 g/mol sigmaaldrich.comscbt.com |
| CAS Number | 25966-39-6 sigmaaldrich.comscbt.com |
| Appearance | Colorless liquid ontosight.ai |
| Density | 1.627 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.493 chemicalbook.comsigmaaldrich.com |
| Boiling Point | 92-94 °C at 10 mmHg ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3-2-4(6)5(7)8-3/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOKBGAYTGLYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948870 | |
| Record name | 3-Bromo-5-methyloxolan-2-one | |
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Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25966-39-6 | |
| Record name | α-Bromo-γ-valerolactone | |
| Source | CAS Common Chemistry | |
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| Record name | alpha-Bromo-gamma-valerolactone | |
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| Record name | 25966-39-6 | |
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| Record name | 3-Bromo-5-methyloxolan-2-one | |
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| Record name | Alpha-bromo-γ-valerolactone | |
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Strategic Methodologies for the Synthesis of α Bromo γ Valerolactone
Direct Halogenation Approaches for α-Bromo-γ-Valerolactone Production
Direct halogenation stands as a primary route for introducing a bromine atom at the alpha position of the γ-valerolactone ring. These methods typically involve the reaction of a γ-valerolactone precursor with an electrophilic bromine source.
The bromination of γ-valerolactone itself or its ring-opened precursor is a common strategy. The stability of the five-membered lactone ring allows for specific reaction conditions that facilitate α-halogenation.
A well-established method for the α-bromination of carbonyl compounds, known as the Hell-Volhard-Zelinsky reaction, can be adapted for lactones. This approach utilizes elemental bromine (Br₂) in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃). orgsyn.org In the case of lactones like γ-valerolactone, the reaction proceeds through a ring-opening mechanism.
The lactone is first treated with Br₂ and a substoichiometric amount of PBr₃, which leads to the formation of an α-bromocarboxylic acid intermediate. beilstein-journals.orgnih.govbeilstein-journals.org For instance, γ-butyrolactone can be converted to the corresponding dibromocarboxylic acid in 76% yield under these conditions. beilstein-journals.org A classic procedure involves heating γ-butyrolactone with bromine and a catalytic amount of red phosphorus. orgsyn.org After the initial reaction, water is added cautiously to hydrolyze intermediates, which ultimately yields the α-bromo lactone after workup and distillation. orgsyn.org
Table 1: Conditions for Catalytic Bromination of Lactone Precursors
| Lactone Precursor | Brominating Agent | Catalyst (mol%) | Temperature (°C) | Reaction Time | Intermediate Product | Yield (%) | Source(s) |
| γ-Butyrolactone | Br₂ | Red Phosphorus (catalytic) | 70-80 | 3.5 hours | α-Bromo-γ-butyrolactone | 55 | orgsyn.org |
| γ-Butyrolactone | Br₂ (2.0 equiv) | PBr₃ (5 mol%) | 80 | 24 hours | 2,4-Dibromobutanoic acid | 76 | beilstein-journals.orgbeilstein-journals.org |
| δ-Valerolactone | Br₂ (2.0 equiv) | PBr₃ (5 mol%) | 80 | 24 hours | 2,5-Dibromopentanoic acid | 90 | beilstein-journals.orgbeilstein-journals.org |
The mechanism for the phosphorus-catalyzed α-bromination of lactones begins with the ring-opening of the lactone to form a γ-hydroxycarboxylic acid. The phosphorus catalyst, such as PBr₃, then reacts with the carboxylic acid group to form an acyl bromide.
This acyl bromide intermediate is crucial as it can readily tautomerize to its enol form. The enol, being electron-rich, then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This electrophilic addition of bromine to the enol double bond results in the formation of the α-bromo acyl bromide and hydrogen bromide (HBr). The final α-bromo-γ-valerolactone is then formed through intramolecular cyclization, where the hydroxyl group at the gamma position displaces the bromide from the acyl bromide, reforming the lactone ring.
A significant advancement in the synthesis of α-bromolactones involves a two-phase system that facilitates the final cyclization step under mild conditions. beilstein-journals.orgnih.govbeilstein-journals.org This method first prepares the α-bromocarboxylic acid via the phosphorus-catalyzed bromination described previously. The subsequent intramolecular cyclization is then promoted by a base in a biphasic solvent system, such as water and chloroform (B151607) (H₂O/CHCl₃). beilstein-journals.orgnih.gov
The use of a tetraalkylammonium hydroxide (B78521) (R₄N⁺OH⁻) as a base is key to this process. beilstein-journals.orgnih.govbeilstein-journals.org It serves as a phase-transfer catalyst, enabling the reaction between the water-soluble hydroxide and the organic-soluble α-bromocarboxylic acid. This approach has been successfully applied to synthesize various α-bromolactones in good yields. beilstein-journals.orgnih.gov
The efficiency of the two-phase cyclization process is highly dependent on the reaction conditions. Research has focused on optimizing the base, solvent, and reaction time to maximize yield and improve the environmental footprint of the synthesis. beilstein-journals.orgnih.govresearchgate.net
Tetrabutylammonium (B224687) hydroxide (n-Bu₄N⁺OH⁻) has been identified as an effective base for this transformation. nih.gov The reaction is remarkably fast, with the intramolecular cyclization to the α-bromolactone often completing within one hour. beilstein-journals.orgnih.gov In an effort to develop a more environmentally friendly large-scale synthesis, the solvent system has been optimized. It was found that methyl ethyl ketone (MEK) could effectively replace chloroform, yielding comparable results. beilstein-journals.orgnih.govresearchgate.net This substitution is significant for potential industrial applications where the use of chlorinated solvents is undesirable. beilstein-journals.orgnih.govbeilstein-journals.org
Table 2: Optimization of Two-Phase Cyclization for α-Bromolactone Synthesis
| α-Bromo Acid Precursor | Base (equiv) | Solvent System | Reaction Time | Product | Yield (%) | Source(s) |
| 2,5-Dibromopentanoic acid | n-Bu₄N⁺OH⁻ (1.2) | H₂O/CHCl₃ | 1 hour | α-Bromo-δ-valerolactone | 89 | beilstein-journals.org |
| 2,5-Dibromopentanoic acid | n-Bu₄N⁺OH⁻ (1.2) | H₂O/MEK | 1 hour | α-Bromo-δ-valerolactone | 88 | beilstein-journals.org |
The two-phase methodology demonstrates excellent regioselectivity and high yields. The selectivity for α-bromination is established during the initial Hell-Volhard-Zelinsky reaction step, which reliably places the bromine atom at the carbon adjacent to the carboxylic acid. The subsequent base-promoted cyclization in the two-phase system does not alter this substitution pattern, simply reforming the lactone ring. beilstein-journals.org
This results in the exclusive formation of the α-bromolactone. The yields for the cyclization step are generally very good, often reaching up to 89%. beilstein-journals.org This efficient and regioselective process makes the two-phase system a practical and attractive method for synthesizing α-bromolactones, which are important synthetic intermediates. beilstein-journals.orgnih.govbeilstein-journals.org
Two-Phase Bromination Processes Utilizing Quaternary Ammonium (B1175870) Hydroxides
Indirect Synthetic Routes to α-Bromo-γ-Valerolactone
Indirect methods for the synthesis of α-bromo-γ-valerolactone primarily involve the formation of an acyclic precursor that is subsequently cyclized to form the target lactone. These routes can offer advantages in terms of regioselectivity and yield compared to direct bromination of the parent lactone.
Dehydrohalogenation of α,γ-Dibromovaleric Acid Intermediates
A prominent indirect route to α-bromo-γ-valerolactone involves the formation and subsequent dehydrohalogenation of α,γ-dibromovaleric acid. This two-step process begins with the ring-opening of γ-valerolactone to generate the dibrominated carboxylic acid, which is then induced to cyclize with the elimination of hydrogen bromide.
The initial step involves the treatment of γ-valerolactone with bromine (Br₂) in the presence of a catalyst, such as red phosphorus, to facilitate the opening of the lactone ring and subsequent bromination at both the α and γ positions. This reaction, a variation of the Hell-Volhard-Zelinsky reaction, leads to the formation of α,γ-dibromovaleric acid. orgsyn.org Research on the analogous δ-valerolactone has shown that this ring-opening bromination can proceed with high efficiency. For instance, the reaction of δ-valerolactone with bromine and a substoichiometric amount of phosphorus tribromide (PBr₃) at 80°C for 24 hours, followed by hydrolysis, afforded 2,5-dibromopentanoic acid in a 90% yield. nih.gov
The second step is the crucial intramolecular cyclization via dehydrohalogenation. Treatment of the α,γ-dibromovaleric acid intermediate with a base promotes the removal of a proton from the γ-hydroxyl group (formed in situ) and the displacement of the γ-bromine atom, leading to the formation of the lactone ring. The choice of base and reaction conditions is critical for maximizing the yield of the desired α-bromo-γ-valerolactone and minimizing side reactions. Studies on the cyclization of 2,5-dibromopentanoic acid have demonstrated that the use of an aqueous solution of a tetraalkylammonium hydroxide, such as tetrabutylammonium hydroxide (n-Bu₄N⁺OH⁻), in a two-phase system can effectively promote the ring-closing reaction. byjus.combeilstein-journals.org In one instance, this method resulted in a 52% yield of α-bromo-δ-valerolactone after 43 hours. beilstein-journals.org The use of a two-phase system facilitates the reaction and can simplify the purification of the final product. byjus.combeilstein-journals.org
Table 1: Synthesis of α-Bromovalerolactone via Dehydrohalogenation of Dibromovaleric Acid Intermediates
| Step | Reactant | Reagents | Conditions | Product | Yield |
| 1. Ring-Opening Bromination | δ-Valerolactone | Br₂, PBr₃ (5 mol%) | 80°C, 24 h | 2,5-Dibromopentanoic Acid | 90% nih.gov |
| 2. Cyclization | 2,5-Dibromopentanoic Acid | n-Bu₄N⁺OH⁻ (1.2 equiv) | Two-phase system (H₂O/CHCl₃) | α-Bromo-δ-valerolactone | 52% beilstein-journals.org |
Note: Data presented is for the analogous δ-valerolactone and 2,5-dibromopentanoic acid, illustrating the general methodology.
Alternative Precursor Transformations for α-Bromo-γ-Valerolactone Formation
Beyond the dehydrohalogenation of dibrominated intermediates, other precursor transformations can be envisioned for the synthesis of α-bromo-γ-valerolactone. These routes may start from different acyclic or cyclic precursors and offer alternative strategic approaches.
One potential alternative involves the Reformatsky reaction . This reaction typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. byjus.comlibretexts.org In the context of α-bromo-γ-valerolactone synthesis, one could hypothetically react a protected γ-hydroxy-α-bromoester with a suitable reagent to effect cyclization. The Reformatsky reaction is advantageous as it utilizes relatively stable organozinc reagents, which are less reactive than Grignard or organolithium reagents, thus minimizing side reactions. libretexts.org While a direct application to α-bromo-γ-valerolactone is not extensively documented, the principles of the reaction suggest its potential as a viable synthetic tool.
Direct bromination of γ-valerolactone itself, while a more direct route, can also be considered an alternative to the multi-step indirect methods. The uncatalyzed reaction of bromine with γ-butyrolactone at elevated temperatures (160-170°C) has been reported to yield α-bromo-γ-butyrolactone in 70% yield, suggesting that direct bromination of γ-valerolactone could be a feasible, albeit potentially less selective, alternative. orgsyn.org
Comparative Analysis of Synthetic Routes: Efficiency and Control
The choice of a synthetic route for α-bromo-γ-valerolactone depends on a comparative analysis of factors such as efficiency (yield), control over regioselectivity and stereoselectivity, and the practicality of the reaction conditions.
Direct bromination of γ-valerolactone , while seemingly the most straightforward approach, may suffer from a lack of selectivity. The reaction can potentially lead to a mixture of products, including polybrominated species and isomers, which can complicate purification and lower the yield of the desired α-bromo-γ-valerolactone. However, the reported 70% yield for the direct bromination of γ-butyrolactone suggests that under optimized conditions, this could be a viable and efficient one-step method. orgsyn.org
In terms of control, the indirect route via dehydrohalogenation provides the best regiochemical control. Stereocontrol at the α-carbon is a more complex issue and would depend on the specific reagents and conditions used in each synthetic approach. For instance, stereoselective variations of the Reformatsky reaction are known, which could potentially be adapted to control the stereochemistry of the α-bromo center.
Ultimately, the choice between these methodologies will be guided by the specific requirements of the synthesis, including the desired scale, purity, and the availability of starting materials and reagents. For laboratory-scale synthesis where high purity and defined regiochemistry are paramount, the dehydrohalogenation of α,γ-dibromovaleric acid intermediates presents a robust and reliable strategy. For larger-scale production, the efficiency and atom economy of a direct bromination approach might be more attractive, provided that selectivity issues can be adequately addressed.
Advanced Polymerization Strategies Incorporating α Bromo γ Valerolactone As a Monomer
Ring-Opening Polymerization (ROP) of α-Bromo-γ-valerolactone and its Copolymers
Ring-opening polymerization (ROP) is the primary method for converting cyclic ester monomers like α-Bromo-γ-valerolactone into aliphatic polyesters. This process involves the cleavage and subsequent propagation of the monomer's ester bond, typically initiated by a nucleophilic species and often mediated by a catalyst.
Thermodynamic and Kinetic Considerations in α-Bromo-γ-valerolactone ROP
The polymerizability of any cyclic monomer is governed by its Gibbs free energy of polymerization (ΔGₚ), which is a function of enthalpy (ΔHₚ) and entropy (ΔSₚ). nih.govdocumentsdelivered.com For a polymerization to be thermodynamically favorable, ΔGₚ must be negative. In the ROP of lactones, ring strain is the principal contributor to a negative enthalpy change, which favors polymerization. nih.govdocumentsdelivered.com
However, five-membered γ-lactones, including derivatives like α-Bromo-γ-valerolactone, possess significantly less ring strain compared to smaller (three- or four-membered) or larger (six- or seven-membered) lactone rings. nih.govdocumentsdelivered.com Consequently, the enthalpic driving force for their ROP is weak. This, combined with the decrease in entropy as free-moving monomers become locked into a polymer chain, results in a low ceiling temperature (Tc) and a high equilibrium monomer concentration. nih.govtandfonline.com This means that under many standard conditions, the polymerization either does not proceed or results in very low yields, as the reverse reaction (depolymerization) is favored. nih.govtandfonline.com Studies on the similar monomer γ-valerolactone have shown that its copolymerization is feasible only under specific conditions of temperature and feed composition, highlighting the delicate thermodynamic balance. nih.govnih.gov
Challenges in Homopolymerization of α-Bromo-γ-valerolactone
The thermodynamic hurdles described above present significant challenges to the homopolymerization of α-Bromo-γ-valerolactone. As a five-membered lactone, it is generally considered difficult to homopolymerize. mdpi.comresearchgate.net This assertion is supported by extensive research dating back to the work of Carothers, who noted that γ-lactones show little tendency to form polymers. mdpi.com
Experimental attempts to homopolymerize the closely related monomer, α-bromo-γ-butyrolactone (αBrγBL), have confirmed this difficulty. For instance, using a common ROP catalyst, Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), at 110 °C for 20 hours resulted in no observable homopolymer formation. mdpi.com The low polymerizability is a direct consequence of the monomer's low ring strain, which is insufficient to overcome the entropic penalty of polymerization under typical reaction conditions. tandfonline.com While some success in homopolymerizing γ-butyrolactone has been achieved with specialized, highly active catalytic systems or extreme conditions, these methods are often complex and not widely applicable. tandfonline.com
Organocatalyzed Copolymerization of α-Bromo-γ-valerolactone
A highly effective strategy to overcome the homopolymerization barrier is to copolymerize α-Bromo-γ-valerolactone with a more reactive monomer. mdpi.com This approach leverages the favorable polymerization thermodynamics of the comonomer to drive the incorporation of the less reactive γ-lactone into the polymer chain. Organocatalysis has proven particularly adept for this purpose, offering mild reaction conditions that preserve the functional bromine group.
ε-Caprolactone (εCL), a seven-membered lactone, is highly polymerizable due to its significant ring strain and is an ideal comonomer. The organocatalyzed copolymerization of α-bromo-γ-butyrolactone (αBrγBL), a structural analog of α-Bromo-γ-valerolactone, with εCL has been successfully demonstrated. mdpi.comnih.gov
The reaction kinetics show a marked difference in the reactivity of the two monomers. The conversion of εCL is consistently high, often exceeding 70%, while the incorporation of the brominated lactone is significantly lower, typically below 26%. mdpi.comnih.gov This disparity confirms the higher reactivity of εCL. Reaction time and temperature play crucial roles; longer reaction times at ambient temperatures can lead to higher conversions for both monomers. mdpi.com For example, increasing the polymerization time from 5 to 29 hours at ambient temperature increased the conversion of both monomers. mdpi.com The highest reported molar ratio of αBrγBL to εCL units in the resulting copolymer was 0.17, achieved at 100°C after 17 hours. nih.gov
Below is a table summarizing the results of copolymerization under various conditions, using polyethylene (B3416737) glycol (PEG) as an initiator and diphenyl phosphate (B84403) (DPP) as the catalyst.
| Entry | Temperature (°C) | Time (h) | εCL Conversion (%) | αBrγBL Conversion (%) |
| 1 | Ambient | 5 | 72.3 | 12.4 |
| 2 | Ambient | 29 | 84.8 | 16.5 |
| 3 | 60 | 20 | 88.2 | 19.3 |
| 4 | 100 | 17 | 91.5 | 25.8 |
Data derived from studies on α-bromo-γ-butyrolactone (αBrγBL) and ε-caprolactone. mdpi.com
L-Lactide (LLA), a cyclic dimer of lactic acid, is another widely used monomer in biodegradable polyesters. While direct studies on its copolymerization with α-Bromo-γ-valerolactone are limited, analysis of similar systems, such as LLA with ε-caprolactone, provides insight into the expected structural characteristics. nih.gov The copolymerization of LLA and εCL often results in random copolymers, where the monomer distribution is coherent with the monomer ratio in the feed. nih.gov
Structural analysis via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the polymer composition and microstructure. nih.gov In copolymers of LLA and εCL, distinct signals in the ¹H-NMR and ¹³C-NMR spectra allow for the quantification of each monomer unit within the polymer chain. nih.gov Thermal analysis, particularly the measurement of a single glass transition temperature (Tg), can indicate the formation of a random copolymer rather than a mixture of homopolymers. nih.gov For LLA and εCL copolymers, the Tg varies linearly with the molar percentage of lactide in the polymer. nih.gov Similar analytical techniques, such as Raman spectroscopy, can also be employed to determine comonomer content and analyze crystallinity within the polymer blocks.
The choice of catalyst is critical in the ROP of functional monomers. Organocatalysts are often preferred over metallic catalysts to avoid potential toxicity and side reactions. Diphenyl phosphate (DPP), a weak acid organocatalyst, has been shown to be particularly effective for the copolymerization of lactones like αBrγBL and εCL. mdpi.comnih.gov
DPP facilitates ROP under mild conditions, which is advantageous for several reasons. mdpi.com Firstly, lower temperatures suppress undesirable side reactions such as transesterification, which can scramble the polymer sequence and broaden the molecular weight distribution. mdpi.com This leads to polymers with well-defined structures and low dispersities. Secondly, the mild nature of DPP helps to preserve the integrity of the pendant functional bromine group on the α-Bromo-γ-valerolactone monomer, ensuring it remains available for subsequent modifications, such as atom transfer radical polymerization (ATRP). nih.gov The use of DPP allows for the synthesis of well-controlled copolymers, even enabling the construction of more complex architectures like triblock copolymers.
Derivatization and Chemical Transformations of α Bromo γ Valerolactone
Nucleophilic Substitution Reactions at the α-Bromo Position
The primary mode of reactivity for α-bromo-γ-valerolactone involves the displacement of the bromide ion by a nucleophile. This transformation, typically proceeding via an SN2 mechanism, allows for the introduction of various functional groups at the α-position, leading to a diverse library of γ-valerolactone derivatives.
A key derivatization of α-bromo-γ-valerolactone is its conversion to α-(2-ethoxythiocarbonylthio)-γ-valerolactone. This specific transformation has been documented as an application of the parent bromo-lactone sigmaaldrich.com. The synthesis involves a nucleophilic substitution reaction where the bromide atom is displaced by a sulfur-containing nucleophile.
The likely reagent for this conversion is a xanthate salt, such as potassium ethyl xanthate. In this reaction, the sulfur atom of the xanthate anion acts as the nucleophile, attacking the electrophilic carbon at the α-position of the lactone ring and displacing the bromide leaving group.
General Reaction Scheme:
α-Bromo-γ-valerolactone + Potassium Ethyl Xanthate → α-(2-Ethoxythiocarbonylthio)-γ-valerolactone + Potassium Bromide
This reaction is a powerful method for introducing a dithiocarbonate group, which can be a useful functional handle for further chemical modifications.
The reactivity of the α-bromo group extends to a wide array of other nucleophiles, enabling the synthesis of numerous γ-valerolactone derivatives. The general principle remains a nucleophilic substitution at the carbon atom bearing the bromine.
For instance, reacting α-bromolactones with sulfur nucleophiles is a demonstrated strategy for creating functional molecules. nih.govosti.gov This can be achieved in a one-pot synthesis where the α-bromolactone is generated in-situ and then immediately reacted with the nucleophile. nih.govosti.gov An example is the synthesis of 2-phenylthio-α-valerolactone by reacting the corresponding α-bromolactone with sodium thiophenoxide. nih.gov
Similarly, nitrogen-based nucleophiles can be employed. The reaction with ammonia (B1221849) or amines can introduce amino functionalities, a key step in the synthesis of α-amino acids from α-bromo acids. libretexts.org This reaction proceeds via an SN2 type mechanism where the amine displaces the bromide. libretexts.org
The table below summarizes various nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Product Type |
| Xanthate | Potassium Ethyl Xanthate | α-Xanthate-γ-valerolactone |
| Thiolate | Sodium Thiophenoxide | α-Thioether-γ-valerolactone |
| Amine | Ammonia | α-Amino-γ-valerolactone |
| Hydroxide (B78521) | Sodium Hydroxide | α-Hydroxy-γ-valerolactone |
| Cyanide | Potassium Cyanide | α-Cyano-γ-valerolactone |
The derivatization of α-bromo-γ-valerolactone exhibits high regioselectivity. The substitution occurs exclusively at the α-carbon due to the presence of the bromine leaving group, which makes this position the sole electrophilic center for this type of reaction.
The stereochemistry of these reactions is governed by the principles of bimolecular nucleophilic substitution (SN2). In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. youtube.com This "backside attack" results in a complete inversion of the stereochemical configuration at the chiral α-carbon. youtube.com
Therefore, if a specific stereoisomer of α-bromo-γ-valerolactone (e.g., the R-isomer) is used as the starting material, the resulting α-substituted product will predominantly be the opposite isomer (the S-isomer). This predictable stereochemical outcome is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical and fine chemical industries. The transition state involves the nucleophile and the leaving group being in the same plane but on opposite sides of the α-carbon.
Introduction of Cationic Functionality via α-Bromo-γ-Valerolactone Moieties in Copolymers
α-Bromo-γ-valerolactone serves as a valuable monomer for introducing functional handles into aliphatic polyesters. While its five-membered ring structure makes it difficult to homopolymerize, it can be effectively copolymerized with other cyclic monomers, such as ε-caprolactone, through ring-opening polymerization (ROP).
The resulting copolymers, for example, poly(ε-caprolactone-co-α-bromo-γ-valerolactone), possess pendant α-bromo functional groups along the polyester (B1180765) backbone. These bromine atoms act as latent reactive sites. A subsequent, simple reaction with nucleophilic compounds like amines can convert these neutral bromine sites into positively charged quaternary ammonium (B1175870) groups. This process provides a straightforward method for introducing cationic charges onto the surface of a material, which can be desirable for applications requiring antimicrobial properties or specific surface interactions.
α-Bromo-γ-Valerolactone as a Precursor for Complex Aliphatic Structures
The utility of α-bromo-γ-valerolactone extends to its role as a precursor for more complex aliphatic architectures, particularly in the realm of polymer chemistry. The bromine atom is not only a site for nucleophilic substitution but also a highly effective initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).
By first incorporating α-bromo-γ-valerolactone into a polyester backbone via ROP, a macroinitiator is created. This macroinitiator can then be used to initiate the polymerization of other monomers, like acrylates, from the bromine sites along the chain. This "grafting from" approach allows for the synthesis of well-defined graft copolymers. These complex structures combine the properties of the polyester backbone (e.g., biodegradability) with the properties of the grafted side chains, leading to materials with tailored functionalities. This strategy effectively bridges ring-opening polymerization with other polymerization methods to construct sophisticated polymeric structures.
Spectroscopic and Analytical Characterization Methodologies for α Bromo γ Valerolactone and Its Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of α-bromo-γ-valerolactone and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable insights into the molecular architecture of these compounds.
Reference ¹H-NMR and ¹³C-NMR Data for γ-Valerolactone:
| γ-Valerolactone | ¹H-NMR Chemical Shifts (ppm) | ¹³C-NMR Chemical Shifts (ppm) |
| Position | δ (ppm) | δ (ppm) |
| α-CH₂ | 2.55 | 29.06 |
| β-CH₂ | 1.85 | 29.70 |
| γ-CH | 4.66 | 77.27 |
| γ-CH₃ | 1.41 | 21.03 |
| Carbonyl C | - | 177.24 |
This data is provided for comparative purposes. The presence of a bromine atom at the α-position in α-bromo-γ-valerolactone will significantly alter these chemical shifts.
Quantitative ¹H-NMR spectroscopy is a powerful and widely used method for monitoring the progress of polymerization reactions and determining the composition of the resulting copolymers. nist.gov In the context of copolymers derived from α-bromo-γ-valerolactone, this technique allows for the real-time tracking of monomer consumption and the precise quantification of each monomeric unit incorporated into the polymer chain.
The monomer conversion can be calculated by comparing the integral of a characteristic proton signal of the monomer with the integral of a signal corresponding to the newly formed polymer backbone. researchgate.net For instance, in the ring-opening polymerization of lactones, the disappearance of the monomer's α-proton signal and the appearance of new signals corresponding to the repeating unit in the polymer chain are monitored.
For copolymers, the composition is determined by comparing the integral areas of signals unique to each monomeric unit. magritek.commiamioh.edu By carefully selecting non-overlapping peaks corresponding to specific protons in each type of monomer residue, the molar ratio of the monomers in the copolymer can be accurately calculated. This is crucial for tailoring the properties of the final material, as the monomer ratio significantly influences characteristics such as thermal properties, biodegradability, and mechanical strength. magritek.com
Example of ¹H-NMR for Copolymer Analysis:
| Copolymer System | Characteristic ¹H-NMR Signals (ppm) | Information Obtained |
| Poly(α-bromo-γ-valerolactone-co-ε-caprolactone) | Signals from α-bromo-γ-valerolactone repeating units vs. signals from ε-caprolactone repeating units. | Molar composition of the copolymer. |
| Time-course analysis of polymerization | Decrease in monomer-specific signals and increase in polymer-specific signals over time. | Monomer conversion rate and polymerization kinetics. |
While ¹H-NMR is excellent for determining composition, ¹³C-NMR spectroscopy provides more detailed information about the microstructure of the copolymer, particularly the sequence distribution of the monomer units (i.e., whether they are arranged in a random, alternating, or blocky fashion). The chemical shift of a carbon atom in the polymer backbone is sensitive to the nature of the neighboring monomer units.
By analyzing the fine structure of the carbonyl and other carbon signals in the ¹³C-NMR spectrum, it is possible to identify different monomer sequences (dyads, triads, etc.). This level of detail is critical for understanding how the polymerization method and conditions influence the final polymer architecture and, consequently, its macroscopic properties.
Furthermore, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for unambiguous assignment of proton and carbon signals, providing a complete and detailed picture of the copolymer's microstructure. sdsu.eduyoutube.comyoutube.comnih.govresearchgate.net COSY (Correlation Spectroscopy) is another valuable 2D technique that reveals proton-proton coupling networks, aiding in the assignment of complex overlapping signals in the ¹H-NMR spectrum. sdsu.eduyoutube.comyoutube.com
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of α-bromo-γ-valerolactone from reaction mixtures, the assessment of its purity, and the characterization of its polymeric products.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of α-bromo-γ-valerolactone. By selecting an appropriate stationary phase (e.g., reverse-phase C18) and mobile phase, it is possible to separate the target compound from starting materials, byproducts, and impurities. americanlaboratory.comnih.govnih.gov A UV detector is commonly used for detection, as the lactone functionality provides a chromophore. HPLC methods can be developed and validated to provide quantitative information on the purity of α-bromo-γ-valerolactone.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for the analysis of volatile compounds like α-bromo-γ-valerolactone. researchgate.net GC-MS provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound and its fragments. researchgate.netlibretexts.org
For the characterization of polymers derived from α-bromo-γ-valerolactone, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining molecular weight and molecular weight distribution (polydispersity index, PDI). nih.govmdpi.compaint.orgresearchgate.netresearchgate.net SEC separates polymer molecules based on their hydrodynamic volume in solution. By calibrating the system with polymer standards of known molecular weight, it is possible to obtain accurate molecular weight information for the synthesized polymers.
Spectrometric Methods for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) provides crucial information about the molecular weight and structure of α-bromo-γ-valerolactone and its oligomers/polymers.
For the monomer itself, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can provide a detailed fragmentation pattern that serves as a fingerprint for the molecule's structure. The NIST database provides the electron ionization mass spectrum of α-bromo-γ-valerolactone, which can be used for identification purposes. nist.govnist.gov
For the resulting polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly powerful technique. bruker.com MALDI-TOF MS allows for the determination of the absolute molecular weight of polymer chains, the identification of end-groups, and the analysis of the repeating monomer unit. bruker.com This information is complementary to that obtained by SEC and provides a more detailed picture of the polymer structure. In some cases, MS/MS analysis can be performed on the polymer fragments to further elucidate the polymer sequence.
Theoretical and Mechanistic Investigations in α Bromo γ Valerolactone Chemistry
Computational Chemistry Approaches to Reaction Pathways and Transition States
Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of reactions involving α-bromo-γ-valerolactone, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. While specific computational studies on α-bromo-γ-valerolactone are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous systems, such as α-halocarboxylates and other lactones.
Ab initio molecular orbital (MO) calculations and Density Functional Theory (DFT) are the principal methods employed for these investigations. For instance, studies on the formation of α-lactones from α-halocarboxylates through halide elimination have been performed using methods like HF/6-31 and MP2/6-311. rsc.org These calculations help determine the structures and energies of species along the reaction pathway. rsc.org
A key finding in the study of α-halocarboxylate cyclization is the nature of the transition state. Theoretical models show that the transition structures are largely planar at the α-carbon and feature only partial ring-closure. rsc.org A significant degree of charge separation is observed in the transition state, with a considerable positive charge developing on the α-carbon, positioned between the negatively charged leaving group (bromide) and the internal nucleophile (the carboxylate oxygen). rsc.org
The role of the solvent is critical and can be modeled using methods like the self-consistent reaction field (SCRF) with a polarizable continuum model (PCM), such as the Isodensity Polarizable Continuum Model (IPCM). rsc.orgresearchgate.net These models have shown that aqueous solvation can accentuate the charge-separated character of the transition state. However, this solvation also tends to raise the energy barrier to heterolysis because the localized charge of the reactant is stabilized more effectively than the distributed charge of the transition state. rsc.org For example, the calculated activation enthalpy (ΔH‡) for the reaction of α-chloroacetate in water was found to be comparable to experimental values for similar reactions. rsc.org
DFT modeling is also extensively used to elucidate the mechanisms of ring-opening polymerization (ROP) for various lactones. nih.gov These studies optimize the molecular structures of key intermediates and transition states, which helps to explain catalytic activity and stereoselectivity. nih.gov The common mechanism for metal-catalyzed ROP is the "coordination-insertion" pathway, where the lactone's carbonyl oxygen coordinates to the metal center, activating the carbonyl carbon for nucleophilic attack by the initiator. nih.gov Although α-bromo-γ-valerolactone is a five-membered lactone, generally considered non-polymerizable due to low ring strain, computational studies can help identify specific catalytic conditions that might overcome this thermodynamic barrier. nih.gov
| System | Computational Method | Key Findings | Reference |
|---|---|---|---|
| α-Halocarboxylates (XCHRCO2-) | Ab initio MO (HF/6-31, MP2/6-311), IPCM | Transition state is planar at Cα with significant charge separation; solvation raises the reaction barrier. | rsc.org |
| Disodium dimethyl-maleate/fumarate + Br2 | DFT (B3LYP/6-31+G(d)), PCM | Reaction proceeds via an α-lactone intermediate, not a cyclic bromonium ion. | researchgate.netresearchgate.net |
| Ring-Opening Polymerization (ROP) of Lactones | DFT | Elucidates coordination-insertion mechanisms and helps explain catalytic activity and stereocontrol. | nih.gov |
Mechanistic Studies of Organocatalyzed Polymerizations Involving α-Bromo-γ-Valerolactone
The incorporation of functional groups into polyesters is often achieved through the ring-opening polymerization (ROP) of functionalized lactones. While five-membered γ-lactones like α-bromo-γ-valerolactone are known for their low reactivity and tendency not to homopolymerize due to unfavorable thermodynamics, they can be copolymerized with more reactive monomers. nih.gov Organocatalysts are particularly attractive for these processes as they can offer mild reaction conditions and high selectivity. nih.gov
A prominent example is the organocatalyzed copolymerization of α-bromo-γ-butyrolactone (αBrγBL), a close structural analog of α-bromo-γ-valerolactone, with ε-caprolactone (εCL). nih.govnih.gov Diphenyl phosphate (B84403) (DPP), a Brønsted acid organocatalyst, has been successfully employed for this copolymerization. nih.gov The proposed mechanism for acid-catalyzed ROP of lactones involves the activation of the monomer. The acid protonates the carbonyl oxygen of the lactone, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the hydroxyl end-group of the growing polymer chain. acs.org
In the DPP-catalyzed copolymerization of αBrγBL and εCL, polyethylene (B3416737) glycol (PEG) is often used as a macroinitiator. nih.gov The study of this reaction under various conditions (temperature and time) revealed that the conversions of the highly reactive εCL were consistently high (>70%), whereas the conversions of the less reactive αBrγBL remained low (<26%). nih.govnih.gov This disparity highlights the significant difference in reactivity between the six-membered and the functionalized five-membered lactone. nih.gov Despite the low incorporation, the presence of the bromine-containing units on the resulting polyester (B1180765) chain provides valuable sites for post-polymerization modifications, such as grafting via Atom Transfer Radical Polymerization (ATRP). nih.gov
The mechanism for organocatalyzed ROP can vary depending on the catalyst. While acids operate through an activated monomer mechanism, basic organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or bifunctional catalysts like (thio)urea/base combinations can operate through different pathways, including hydrogen-bond mediated mechanisms. rsc.orgrsc.org These alternative mechanisms could potentially offer different reactivity profiles for challenging monomers like α-bromo-γ-valerolactone.
| Catalyst | Initiator | Key Observation | Reference |
|---|---|---|---|
| Diphenyl phosphate (DPP) | Polyethylene glycol (PEG) | Successful copolymerization achieved, but with low incorporation of the αBrγBL monomer (<26% conversion). | nih.gov |
| DPP | PEG | The highest molar ratio of αBrγBL to εCL units (0.17) was obtained at 100°C after 17 hours. | nih.gov |
| General Acid Catalysis (e.g., HCl·Et2O) | Alcohol (ROH) | Proceeds via an activated-monomer mechanism where the protonated lactone is attacked by the alcohol. | acs.org |
Elucidating the Influence of Substituents and Solvents on Reaction Outcomes
Substituent Effects: The nature of the substituent at the α-position has a profound effect on reactivity. Theoretical studies on α-halocarboxylates have shown that the leaving group ability (Br > Cl > F) influences the rate of α-lactone formation. rsc.org For α-bromo-γ-valerolactone, the electron-withdrawing nature of the bromine atom is expected to increase the reactivity of the carbonyl group toward nucleophilic attack, which is a key step in ROP.
Furthermore, the size of the lactone ring itself acts as a critical structural factor. A study on the synthesis of α-bromolactones highlighted the differences in reactivity and stability between five-membered (γ-lactone) and six-membered (δ-lactone) rings. While α-bromo-γ-butyrolactone is relatively stable, α-bromo-δ-valerolactone is noted to be extremely unstable and reactive. beilstein-journals.orgnih.gov This suggests that the ring strain and conformational properties associated with the five-membered ring of γ-valerolactone play a crucial role in its chemical behavior.
Solvent Effects: The choice of solvent can dramatically alter reaction rates and even change reaction pathways. chemrxiv.org For reactions involving charged intermediates or transition states, such as the formation of α-lactones or acid-catalyzed ROP, solvent polarity is a key parameter. rsc.org Polar solvents can stabilize charged species, but as noted in computational studies, they may preferentially stabilize the reactants over the transition state, thereby increasing the activation energy. rsc.orgchemrxiv.org
In practical synthesis, solvent choice is also dictated by factors like solubility and potential for side reactions. In the synthesis of α-bromolactones via a two-phase system, the organic solvent was found to be critical. beilstein-journals.orgbeilstein-journals.org While chloroform (B151607) (CHCl₃) was effective, it is considered toxic. Optimization studies showed that methyl ethyl ketone (MEK) was an equally effective and more environmentally friendly alternative. beilstein-journals.orgnih.govbeilstein-journals.org This demonstrates that the solvent's ability to facilitate the transfer of reactants and intermediates between phases is crucial for the success of the reaction.
| Reaction | Solvent System | Observation | Reference |
|---|---|---|---|
| Two-phase synthesis of α-bromo-δ-valerolactone | H2O/CHCl3 | Effective for the reaction but uses a toxic solvent. Yield: 74%. | beilstein-journals.orgnih.gov |
| H2O/Methyl Ethyl Ketone (MEK) | Equally effective and more environmentally friendly alternative. Yield: 75%. | beilstein-journals.orgnih.govbeilstein-journals.org |
Emerging Research Frontiers and Future Prospects for α Bromo γ Valerolactone
Development of Novel Catalytic Systems for α-Bromo-γ-Valerolactone Transformations
The strategic transformation of α-bromo-γ-valerolactone is crucial for unlocking its synthetic potential. Recent research has focused on developing innovative catalytic systems that can selectively activate and modify the molecule under mild and efficient conditions, moving beyond classical methods.
A significant advancement is the application of visible-light photocatalysis. mpg.de Researchers have successfully employed a heterogeneous system combining mesoporous graphitic carbon nitride (mpg-CN), an organic semiconductor photocatalyst, with Nickel(II) salts to catalyze transformations of α-bromo-lactone derivatives. mpg.de This system facilitates Mizoroki-Heck type coupling reactions, for instance, by reacting α-bromo-γ-butyrolactone with styrene (B11656) derivatives to form substituted alkenes. mpg.de A key advantage of this protocol is the use of a heterogeneous photocatalyst that can be easily recovered through simple filtration and reused, which aligns with principles of sustainable chemistry. mpg.de The reactions proceed under mild conditions, demonstrating high functional-group tolerance. mpg.de
Another approach involves leveraging bifunctional catalysts that possess both Lewis and Brønsted acid sites. While much of the research in this area focuses on the synthesis of the parent compound, GVL, from precursors like furfural, the principles are applicable to its derivatives. nih.govrsc.org For example, hierarchically structured zeolites, such as Hf-Al-USY, have been developed to balance these acidic properties for one-pot conversions. rsc.org Such catalysts could potentially be adapted for cascade reactions starting from α-bromo-γ-valerolactone, enabling multi-step transformations in a single process.
Table 1: Novel Catalytic System for α-Bromo-Lactone Transformation
| Catalytic System Components | Reaction Type | Substrates | Key Advantages |
| Mesoporous graphitic carbon nitride (mpg-CN) + Ni(II) Salt | Visible-Light Photocatalysis (Mizoroki-Heck type coupling) | α-bromo-γ-butyrolactone, Styrene derivatives | Mild reaction conditions, Heterogeneous and reusable catalyst, High functional group tolerance |
| Hf-Al-USY Zeolite | Bifunctional Acid Catalysis | Furfural to GVL (Principle adaptable) | Balanced Lewis and Brønsted acid sites, Enables one-pot cascade reactions |
Synthesis of Advanced Polymer Architectures Utilizing α-Bromo-γ-Valerolactone as a Platform Monomer
The distinct structure of α-bromo-γ-valerolactone makes it an ideal platform monomer for designing advanced and functional polymers. rsc.org It serves as a bridge between two powerful polymerization techniques: Ring-Opening Polymerization (ROP) and Single Electron Transfer-Living Radical Polymerization (SET-LRP). rsc.org
This dual functionality allows for the creation of sophisticated polymer architectures, such as graft copolymers with degradable backbones. rsc.orgnumberanalytics.com The synthesis typically proceeds in two stages:
Backbone Formation via ROP: α-Bromo-γ-valerolactone is copolymerized with other cyclic ester monomers, most commonly ε-caprolactone (ε-CL) or L-lactide (LLA). rsc.orgmendeley.com This step forms a linear aliphatic polyester (B1180765) backbone where the α-bromo-γ-valerolactone units are incorporated as isolated grafting sites. rsc.org The incorporation of these units shows a linear relationship with the feed ratio, allowing for precise control over the number of grafting points. rsc.org
Side-Chain Grafting via SET-LRP: The bromine atoms on the polyester backbone, originating from the α-bromo-γ-valerolactone monomer, then serve as active initiation sites for SET-LRP. rsc.org This allows for the "grafting from" of a wide variety of vinyl monomers, such as different acrylates, to create well-defined side chains. rsc.org
This methodology provides a pathway to what can be considered a "perfect graft copolymer," featuring a biodegradable polyester backbone and tailored side chains that dictate the final properties of the material. rsc.org These advanced architectures are valuable in fields like biomedical devices, where a combination of degradability, biocompatibility, and specific mechanical properties is required. numberanalytics.com
Table 2: Polymer Architectures from α-Bromo-γ-Valerolactone
| Polymer Architecture | Polymerization Methods | Backbone Monomers | Grafted Monomers (Examples) | Resulting Structure |
| Graft Copolymer | 1. Ring-Opening Polymerization (ROP) 2. Single Electron Transfer-Living Radical Polymerization (SET-LRP) | α-Bromo-γ-valerolactone, ε-caprolactone (ε-CL), L-lactide (LLA) | Various acrylates | A degradable polyester backbone with precisely placed and customizable side chains. |
Integration of α-Bromo-γ-Valerolactone Chemistry with Green Chemistry Principles for Sustainable Materials Development
The chemistry of α-bromo-γ-valerolactone can be closely aligned with the principles of green chemistry, positioning it as a key component in the development of sustainable materials. nih.govresearchgate.net This integration spans from its origin to its application in creating environmentally conscious polymers.
Use of Renewable Feedstocks : The foundation of α-bromo-γ-valerolactone's sustainability lies in its parent compound, γ-valerolactone (GVL). GVL is widely recognized as a green platform molecule that can be sustainably produced from renewable lignocellulosic biomass. researchgate.net The typical pathway involves the hydrogenation of levulinic acid, which is derived from carbohydrates. researchgate.netrsc.org By starting with a bio-based precursor, the entire life cycle of materials derived from α-bromo-γ-valerolactone has a reduced reliance on fossil fuels. rsc.org
Catalysis and Waste Prevention : As discussed, novel catalytic systems are being developed for α-bromo-γ-valerolactone transformations. mpg.de The use of efficient, selective, and reusable heterogeneous catalysts minimizes waste and energy consumption compared to stoichiometric reagents. mpg.denih.gov Furthermore, GVL itself is considered a green solvent, which could potentially be used in the synthesis and processing of its derivatives, replacing more hazardous conventional solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). rsc.orgrsc.org
Design for Degradation and Recycling : A core principle of green chemistry is designing products that can be safely disposed of or recycled at the end of their life. nih.gov Polymers synthesized using α-bromo-γ-valerolactone inherently incorporate a degradable aliphatic polyester backbone. rsc.org This "design for degradation" is critical for applications like biomedical implants or environmentally benign plastics. Moreover, the broader class of poly(γ-butyrolactone)-based polymers is being heavily researched for their ability to be chemically recycled back to their constituent monomers, embodying a circular economy approach. acs.org
Table 3: Green Chemistry Principles in α-Bromo-γ-Valerolactone Chemistry
| Green Chemistry Principle | Application in α-Bromo-γ-valerolactone Context |
| #7: Use of Renewable Feedstocks | The parent compound, γ-valerolactone (GVL), is derived from non-edible lignocellulosic biomass. researchgate.netrsc.org |
| #9: Catalysis | Novel heterogeneous photocatalysts (e.g., mpg-CN) are used for efficient transformations, allowing for catalyst reuse. mpg.de |
| #1: Waste Prevention | Efficient catalytic routes and the potential for one-pot syntheses minimize the generation of byproducts. nih.govnih.gov |
| #5: Safer Solvents and Auxiliaries | The parent GVL is a recognized green solvent, offering potential for more sustainable reaction and processing media. rsc.orgrsc.org |
| #10: Design for Degradation | Polymers built with α-bromo-γ-valerolactone feature a biodegradable polyester backbone. rsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for α-Bromo-γ-valerolactone, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves bromination of γ-valerolactone using reagents like PBr₃ or HBr in acetic acid. Key variables affecting yield include reaction temperature (20–40°C), stoichiometry (1:1.2 molar ratio of γ-valerolactone to brominating agent), and solvent polarity. Optimization can be achieved via Design of Experiments (DoE) to test parameter interactions. Post-synthesis, purity is confirmed by HPLC (>98%) and melting point analysis (expected range: 30–35°C based on analogs) .
Q. What spectroscopic methods are essential for characterizing α-Bromo-γ-valerolactone, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H NMR should show lactone ring protons (δ 4.5–5.0 ppm) and brominated CH₂Br group (δ 3.5–4.0 ppm). ¹³C NMR confirms lactone carbonyl (δ 170–175 ppm) and Br-substituted carbon (δ 35–40 ppm) .
- IR : Look for lactone C=O stretch (~1750 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
- Mass Spec : Molecular ion peak at m/z 193 (M⁺ for C₅H₇BrO₂). Cross-validate data with computational tools like Wolfram|Alpha for bond dissociation energies or isotopic patterns .
Q. How should researchers handle α-Bromo-γ-valerolactone to ensure safety and stability?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation. Dispose of waste via inert absorbents (e.g., vermiculite) and label as halogenated hazardous waste .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of α-Bromo-γ-valerolactone in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or Wolfram|Alpha) model electrophilic bromine’s interaction with nucleophiles. Parameters like Fukui indices identify reactive sites, while transition state simulations predict activation energies. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. XRD) for α-Bromo-γ-valerolactone?
- Methodological Answer :
- Cross-Validation : Repeat experiments under controlled humidity/temperature to rule out environmental effects.
- Crystallography : Use single-crystal XRD to confirm solid-state structure, comparing with NMR solution data.
- Dynamic NMR : Probe temperature-dependent shifts to assess conformational flexibility .
Q. How can by-products be minimized during α-Bromo-γ-valerolactone synthesis?
- Methodological Answer :
- By-Product Analysis : Use GC-MS to identify impurities (e.g., di-brominated derivatives or lactone ring-opened products).
- Optimization : Adjust brominating agent (e.g., NBS for selectivity) or use scavengers (e.g., Na₂SO₃ to quench excess HBr).
- Kinetic Control : Lower reaction temperature (0–10°C) to favor mono-bromination .
Key Considerations for Experimental Design
- Reproducibility : Document all parameters (solvent grade, stirring rate, humidity) to enable replication .
- Ethical Compliance : Follow institutional guidelines for halogenated waste disposal .
- Literature Gaps : Prioritize understudied areas (e.g., enantioselective bromination) using systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
